molecular formula C15H25N2NaO10 B12295846 Meprobamate N-beta-D-glucuronide sodium salt

Meprobamate N-beta-D-glucuronide sodium salt

Cat. No.: B12295846
M. Wt: 416.36 g/mol
InChI Key: NTMRHZKKVLZBPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meprobamate N-beta-D-glucuronide sodium salt involves the glucuronidation of meprobamate. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful attachment of the glucuronic acid moiety to the meprobamate molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Meprobamate N-beta-D-glucuronide sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Meprobamate N-beta-D-glucuronide sodium salt has several scientific research applications, including:

    Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of glucuronide derivatives.

    Biology: It is used in biochemical studies to investigate the metabolism and excretion of meprobamate and its derivatives.

    Medicine: It is used in pharmacological research to study the pharmacokinetics and pharmacodynamics of meprobamate.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Meprobamate N-beta-D-glucuronide sodium salt involves its interaction with specific molecular targets and pathways. It binds to the GABA A receptors in the central nervous system, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord. This results in the reduction of anxiety and muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meprobamate N-beta-D-glucuronide sodium salt is unique due to its specific glucuronidation, which enhances its solubility and excretion compared to its parent compound, meprobamate. This makes it particularly useful in pharmacokinetic studies and drug development .

Properties

Molecular Formula

C15H25N2NaO10

Molecular Weight

416.36 g/mol

IUPAC Name

sodium;6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1

InChI Key

NTMRHZKKVLZBPD-UHFFFAOYSA-M

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.